molecular formula C17H20N4O4 B2404084 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251686-65-3

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2404084
CAS RN: 1251686-65-3
M. Wt: 344.371
InChI Key: JWNJQXIVXBMATA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains furan, pyridine, and oxalamide groups . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Oxalamide is a functional group containing two carbonyl groups linked to a nitrogen atom.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and pyridine rings might be introduced via a palladium-catalyzed cross-coupling reaction . The oxalamide group could potentially be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and pyridine rings would likely contribute to the compound’s aromaticity, while the oxalamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, pyridine, and oxalamide groups. The furan ring is known to be reactive due to the presence of the oxygen atom, which can act as a nucleophile. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan, pyridine, and oxalamide groups could affect the compound’s solubility, boiling point, and melting point.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-16(17(23)20-13-3-1-5-18-11-13)19-12-14(15-4-2-8-25-15)21-6-9-24-10-7-21/h1-5,8,11,14H,6-7,9-10,12H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNJQXIVXBMATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide

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